molecular formula C13H19N3O3 B11800661 Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone

Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone

Cat. No.: B11800661
M. Wt: 265.31 g/mol
InChI Key: YHFOCAPQZOGXTC-UHFFFAOYSA-N
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Description

Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone typically involves the reaction of piperidin-4-yl derivatives with isoxazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The exact mechanism of action of Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(3-(piperidin-4-yl)isoxazol-4-yl)methanone is unique due to the combination of the morpholine, piperidine, and isoxazole moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

morpholin-4-yl-(3-piperidin-4-yl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C13H19N3O3/c17-13(16-5-7-18-8-6-16)11-9-19-15-12(11)10-1-3-14-4-2-10/h9-10,14H,1-8H2

InChI Key

YHFOCAPQZOGXTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC=C2C(=O)N3CCOCC3

Origin of Product

United States

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